(R)-Methyl 6-fluorochroman-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- is a fluorinated organic compound belonging to the benzopyran family This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl ester group at the 2nd position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2H-1-benzopyran-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps for solvent recovery and recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Reduction: Formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biological Studies: It is employed in studies to understand the biological activity of fluorinated benzopyran derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group.
6-Fluoro-4-hydroxychromane-2-carboxylic acid: Contains a hydroxyl group instead of a methyl ester.
6-Fluoro-4-oxochromane-2-carboxylic acid: Contains a keto group instead of a methyl ester.
Uniqueness
The presence of the methyl ester group in 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetic profile.
Properties
CAS No. |
129050-25-5 |
---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3/t10-/m1/s1 |
InChI Key |
QAYAXMIKHJVIJM-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC2=C(O1)C=CC(=C2)F |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.